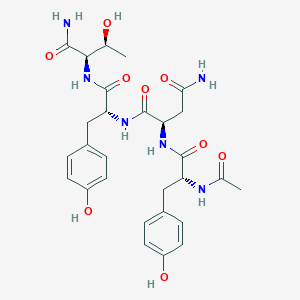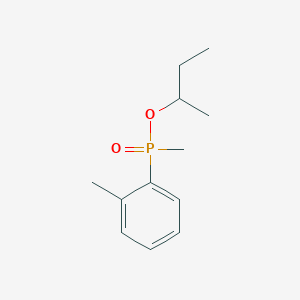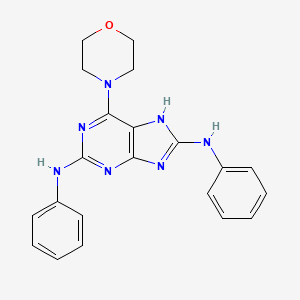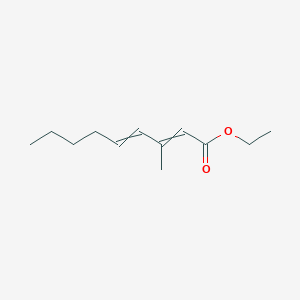![molecular formula C14H11F3N2O3 B12523171 ({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid CAS No. 651723-76-1](/img/structure/B12523171.png)
({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid: is a synthetic organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a phenyl groupThe presence of the trifluoromethyl group is particularly noteworthy, as it can significantly influence the compound’s chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Acetic Acid Moiety: The final step involves the esterification of the pyrimidine derivative with chloroacetic acid under basic conditions, followed by hydrolysis to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The trifluoromethyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties, such as increased resistance to degradation and improved performance .
Mechanism of Action
The mechanism of action of ({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and electronic effects. This can lead to the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby exerting anti-inflammatory effects . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid
- **4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzo[d]thiazol-2-yl)acetamide
Uniqueness
Compared to similar compounds, ({6-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid stands out due to its unique combination of a pyrimidine ring, trifluoromethyl group, and phenyl group. This combination imparts distinct chemical and biological properties, such as enhanced metabolic stability, increased binding affinity to molecular targets, and improved pharmacokinetic profiles .
Properties
CAS No. |
651723-76-1 |
|---|---|
Molecular Formula |
C14H11F3N2O3 |
Molecular Weight |
312.24 g/mol |
IUPAC Name |
2-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxyacetic acid |
InChI |
InChI=1S/C14H11F3N2O3/c1-8-6-11(22-7-12(20)21)19-13(18-8)9-2-4-10(5-3-9)14(15,16)17/h2-6H,7H2,1H3,(H,20,21) |
InChI Key |
NRIGXQKZRYRKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
![1-[N'-hexyl-N-(4-methoxyphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523098.png)
![4,4-Bis[(benzyloxy)methyl]oct-6-yn-2-one](/img/structure/B12523101.png)

![N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide](/img/structure/B12523121.png)
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}pyridine](/img/structure/B12523125.png)
![3-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12523133.png)
![Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester](/img/structure/B12523139.png)

![7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride](/img/structure/B12523150.png)
![Guanidine, [2-amino-9-(2,3-dihydroxypropyl)-9H-purin-6-yl]-](/img/structure/B12523155.png)
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetraamine](/img/structure/B12523157.png)

